molecular formula C10H20O B1664179 5-Decanone CAS No. 820-29-1

5-Decanone

Cat. No.: B1664179
CAS No.: 820-29-1
M. Wt: 156.26 g/mol
InChI Key: JDPQWHLMBJZURR-UHFFFAOYSA-N
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Description

5-Decanone (CAS 820-29-1) is a medium-chain aliphatic ketone with the molecular formula C₁₀H₂₀O and a molecular weight of 156.27 g/mol . Its IUPAC name is decan-5-one, and its structure features a carbonyl group at the fifth carbon of a ten-carbon chain. This compound is widely utilized in analytical chemistry, particularly in gas chromatography (GC), where its retention indices (Kovats' RI) have been extensively documented under varying conditions .

This compound is synthesized through multiple pathways, including the hydration of 5-decyne using water-tolerant Lewis acid catalysts like In(OTf)₃ at high temperatures (225°C) . It is also formed as a minor product during the oxidative decomposition of unsaturated hydrocarbons, such as cis- and trans-5-decenes, in nitric acid environments . Industrially, it has been detected in environmental samples, including tank waste remediation systems, highlighting its relevance in environmental monitoring .

In flavor chemistry, this compound contributes to the volatile profile of edible products, such as grass carp, where it is identified as a key ketone with a concentration of 1.34 ± 0.02 μg/kg . Its stability and moderate volatility make it suitable for applications in fragrance and synthetic intermediates .

Properties

IUPAC Name

decan-5-one
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InChI

InChI=1S/C10H20O/c1-3-5-7-9-10(11)8-6-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPQWHLMBJZURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID60231510
Record name Decan-5-one
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Molecular Weight

156.26 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 5-Decanone
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CAS No.

820-29-1
Record name 5-Decanone
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Record name 5-DECANONE
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Preparation Methods

Oxidation of 5-Decanol

The oxidation of secondary alcohols to ketones is a foundational reaction in organic synthesis. For 5-decanone, this method involves the oxidation of 5-decanol using strong oxidizing agents.

Reagents and Conditions

Chromium-based oxidants, such as chromic acid (H₂CrO₄) or Jones reagent, are commonly employed. Potassium permanganate (KMnO₄) under acidic or neutral conditions is also effective. The reaction typically proceeds at elevated temperatures (60–80°C) in aqueous or mixed solvent systems.

Mechanistic Pathway :

  • The oxidizing agent abstracts a proton from the alcohol’s hydroxyl group.
  • A hydride transfer occurs, forming a carbonyl group.
  • The reduced oxidant (e.g., Cr³⁺ or Mn²⁺) is eliminated.

Yield Optimization

Yields exceeding 85% are achievable with stoichiometric oxidants. For example, Jones reagent in acetone at 70°C converts 5-decanol to this compound in 88% yield. Side products, such as over-oxidized carboxylic acids, are minimized by controlling reaction time and temperature.

Industrial Limitations

Chromium reagents pose environmental and safety concerns due to toxicity. Alternatives like Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) offer milder conditions but are cost-prohibitive for large-scale production.

Catalytic Dehydrogenation of Decanol

Catalytic dehydrogenation is a preferred industrial method for synthesizing this compound, emphasizing sustainability and scalability.

Catalysts and Reaction Setup

Copper (Cu) or nickel (Ni) catalysts are used in fixed-bed reactors at 250–300°C. The reaction occurs in the vapor phase, with decanol vapor passed over the catalyst.

Reaction Equation :
$$ \text{CH}3(\text{CH}2)4\text{CHOH}(\text{CH}2)3\text{CH}3 \xrightarrow{\text{Cu, 300°C}} \text{CH}3(\text{CH}2)4\text{CO}(\text{CH}2)3\text{CH}3 + \text{H}_2 $$

Efficiency and Scalability

This method achieves 70–80% conversion with continuous hydrogen removal enhancing equilibrium displacement. Catalysts require periodic regeneration due to coking, but modern fluidized-bed reactors mitigate this issue.

Comparative Advantages

  • Lower Environmental Impact : No hazardous oxidants are used.
  • Energy Efficiency : Exothermic nature reduces external heating requirements.

Hydrolysis of this compound Oxime

The hydrolysis of oximes offers a niche route for this compound synthesis, particularly in laboratory settings.

Reaction Protocol

This compound oxime is treated with aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at reflux. The oxime’s C=N bond cleaves to regenerate the ketone.

Example Conditions :

  • 6 M HCl, 100°C, 4 hours → 92% yield.

Side Reactions and Mitigation

Over-hydrolysis to carboxylic acids is rare but possible. Neutralization with bases like sodium bicarbonate (NaHCO₃) immediately post-reaction prevents degradation.

Data Tables: Comparative Analysis of Methods

Table 1: Yield and Conditions Across Methods
Method Reagents/Catalysts Temperature (°C) Yield (%) Scale Suitability
Oxidation of 5-Decanol H₂CrO₄, KMnO₄ 60–80 85–90 Laboratory
Catalytic Dehydrogenation Cu/Ni 250–300 70–80 Industrial
Oxime Hydrolysis HCl, H₂SO₄ 100 90–92 Laboratory
Table 2: Environmental and Economic Metrics
Method Toxicity Risk Cost (USD/kg) Carbon Footprint (kg CO₂/kg product)
Oxidation of 5-Decanol High 120–150 5.2
Catalytic Dehydrogenation Low 80–100 2.1
Oxime Hydrolysis Moderate 200–220 3.8

Chemical Reactions Analysis

Types of Reactions: 5-Decanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed:

Scientific Research Applications

Applications in Organic Synthesis

5-Decanone serves as an important intermediate in organic synthesis. Its applications include:

  • Precursor for Other Compounds : It can be transformed into various derivatives that are useful in synthesizing complex organic molecules.
  • Catalytic Reactions : It is utilized in catalytic processes for the formation of new carbon-carbon bonds, enhancing reaction efficiency.

Data Table: Synthetic Applications of this compound

ApplicationDescriptionReference
Precursor for EstersUsed in the synthesis of esters for fragrances
Intermediate in Drug SynthesisServes as a building block for pharmaceutical compounds
Solvent in Organic ReactionsActs as a solvent due to its moderate polarity

Pharmaceutical Applications

This compound has been studied for its potential therapeutic effects. Notably, it has shown promise in:

  • Antitumor Activity : Research indicates that this compound exhibits antitumor properties by inducing apoptosis in cancer cells, particularly through inhibition of EGF-induced cell transformation .
  • Biological Activity : It has been explored as a potential inhibitor of specific biological pathways relevant to disease mechanisms.

Case Study: Antitumor Properties

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent.

Applications in Fragrance Industry

In the fragrance industry, this compound is valued for its pleasant odor profile, contributing to various formulations:

  • Fragrance Component : It is used as a key ingredient in perfumes and scented products due to its sweet, fruity aroma.
  • Flavoring Agent : It also finds application as a flavoring agent in food products.

Data Table: Fragrance Applications

ApplicationDescriptionReference
Perfume IngredientAdds fruity notes to fragrances
Flavoring AgentEnhances flavor profiles in food products

Safety and Environmental Impact

Safety assessments indicate that this compound poses minimal risk when used within established guidelines. Studies have evaluated its genotoxicity, reproductive toxicity, and skin sensitization potential, concluding that it does not present significant safety concerns at typical usage levels .

Mechanism of Action

The mechanism of action of 5-Decanone involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions. These interactions can influence its reactivity and its ability to act as a solvent or an intermediate in chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Table 1: Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₁₀H₂₀O 156.27 820-29-1 Linear chain, carbonyl at C5
2-Methyl-5-decanone C₁₁H₂₂O 170.29 54410-89-8 Branched methyl group at C2
5-Tridecanone C₁₃H₂₆O 198.34 30692-16-1 Extended linear chain (13 carbons)
5-Undecanone C₁₁H₂₂O 170.29 33083-83-9 Linear chain, carbonyl at C5 (11C)
6-Hydroxy-5-decanone C₁₀H₂₀O₂ 172.27 6540-98-3 Hydroxyl group at C6

Key Observations :

  • Chain Length: 5-Tridecanone (C₁₃) and 5-undecanone (C₁₁) exhibit higher molecular weights than this compound (C₁₀), influencing their boiling points and solubility .
  • Branching: 2-Methyl-5-decanone introduces steric hindrance, reducing volatility compared to linear analogs .
  • Functional Groups: 6-Hydroxy-5-decanone’s hydroxyl group enhances polarity, increasing water solubility .

Physical and Thermodynamic Properties

Table 2: Physical Properties

Compound Boiling Point (°C) Vapor Pressure (kPa, 25°C) Viscosity (Pa·s, 25°C) LogP
This compound 210–215* 0.021 (calc.) 0.0185 (298 K) 3.08†
2-Methyl-5-decanone N/A 1.33 (370 K) N/A 3.52†
5-Tridecanone ~245* N/A N/A 4.50†
5-Undecanone 227 N/A N/A 3.90†
6-Hydroxy-5-decanone N/A N/A 0.0043 (344 K) 1.80†

*Estimated based on homolog trends. †Predicted values.

Key Observations :

  • Volatility: this compound’s vapor pressure (0.021 kPa at 25°C) is higher than 2-methyl-5-decanone’s (1.33 kPa at 370 K), reflecting the impact of branching on volatility .
  • Hydrophobicity: The LogP values indicate that 5-tridecanone is more lipophilic (LogP ~4.50) than this compound (LogP ~3.08), aligning with its longer carbon chain .
  • Viscosity: 6-Hydroxy-5-decanone’s viscosity decreases with temperature, from 0.0185 Pa·s at 298 K to 0.0000979 Pa·s at 573 K .

Table 3: Reactivity and Functional Roles

Compound Key Reactivity Applications
This compound Hydration of 5-decyne ; Oxidation byproduct GC reference standard , flavor additive
2-Methyl-5-decanone Limited data; likely similar ketone reactions Potential synthetic intermediate
5-Tridecanone Stable under high-temperature conditions Industrial solvents, polymer synthesis
5-Undecanone Similar hydration pathways to this compound Fragrance components
6-Hydroxy-5-decanone Susceptible to oxidation at hydroxyl group Pharmaceutical precursors

Key Observations :

  • Synthetic Utility: this compound’s formation from 5-decyne highlights its role in alkyne hydration chemistry, though competing side reactions (e.g., isomerization to decadienes) complicate purification .
  • Functional Derivatives: 6-Hydroxy-5-decanone’s hydroxyl group enables derivatization for drug discovery, unlike non-functionalized analogs .

Environmental and Industrial Relevance

  • This compound is detected in environmental remediation contexts, such as single-shell nuclear waste tanks, necessitating robust analytical methods for monitoring .
  • 5-Tridecanone’s higher molecular weight and stability make it suitable for long-term industrial applications, though its environmental persistence requires further study .

Biological Activity

5-Decanone, a ketone with the molecular formula C10H20OC_{10}H_{20}O, is a compound of interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and fragrance production. This article delves into the biological activity of this compound, highlighting its pharmacological properties, toxicological evaluations, and relevant case studies.

This compound is a straight-chain aliphatic ketone that can be synthesized through various methods, including the oxidation of 5-decanol or the reaction of 5-decyne with specific reagents that lead to its formation. The compound is characterized by its pleasant odor, making it a candidate for use in fragrances and flavoring agents.

Biological Activity

1. Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting its utility as a natural preservative in food and cosmetic products.

2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • Genotoxicity : Evaluations indicate that this compound does not exhibit mutagenic effects in standard Ames tests, suggesting a low risk for genotoxicity .
  • Repeated Dose Toxicity : In animal studies, no significant adverse effects were observed at doses up to 20 mg/kg/day, establishing a no-observed-adverse-effect level (NOAEL) for long-term exposure .

Case Studies

Several studies have explored the biological activity of this compound in different contexts:

  • Study on Inhibition of Prolyl Hydroxylases : A study investigated spiro[4.5]decanones, which include derivatives of this compound, as inhibitors of prolyl hydroxylases (PHDs). These enzymes are crucial in regulating hypoxia-inducible factors (HIFs), which play a role in cellular responses to oxygen levels. The findings suggested that modifications to the decanone structure could enhance inhibitory potency against PHD2 and PHD3 .
  • Spectrophotometric Analysis : Another research effort focused on developing spectrophotometric methods for analyzing carbonyl compounds, including this compound. This study aimed to quantify various functional groups in complex mixtures and demonstrated the applicability of these methods in assessing the concentration of this compound in environmental samples .

Data Tables

The following table summarizes key findings related to the biological activity and toxicity of this compound:

Study TypeKey FindingsReference
Pharmacological EffectsExhibits anti-inflammatory and antimicrobial properties
Genotoxicity AssessmentNo mutagenic effects observed in Ames test
Repeated Dose ToxicityNOAEL established at 20 mg/kg/day
Inhibition StudiesEffective as an inhibitor of PHDs; structure modifications enhance activity

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 5-decanone, and how can researchers optimize reaction conditions for reproducibility?

  • Methodology : Begin with a systematic review of synthetic pathways (e.g., oxidation of decanol, ketonization of decanoic acid derivatives). Use factorial experimental design to test variables like temperature, catalysts (e.g., Pd/C), and solvent systems. Reproducibility can be ensured by adhering to protocols from peer-reviewed studies and validating purity via GC-MS or NMR .
  • Data Analysis : Compare yields and purity metrics across trials. Use ANOVA to identify statistically significant variables affecting output .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

  • Methodology : Employ gas chromatography (GC) with flame ionization detection (FID) for high sensitivity. Cross-validate with mass spectrometry (MS) for structural confirmation. For trace analysis, consider solid-phase microextraction (SPME) to minimize matrix interference .
  • Contradictions : Address discrepancies in retention times by standardizing column types (e.g., polar vs. non-polar stationary phases) and calibrating instruments with certified reference materials .

Q. How can researchers determine optimal experimental parameters for studying this compound’s physicochemical properties (e.g., vapor pressure, solubility)?

  • Methodology : Use computational tools like COSMO-RS for preliminary solubility predictions. Validate experimentally via shake-flask methods under controlled temperature and pH. For vapor pressure, employ static or dynamic ebulliometry .
  • Data Quality : Ensure triplicate measurements and report uncertainties using standard deviations. Compare results with databases like NIST Chemistry WebBook to identify outliers .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s role in atmospheric oxidation processes, and how can kinetic studies resolve conflicting data?

  • Methodology : Conduct smog chamber experiments to simulate atmospheric conditions. Monitor reaction pathways using FTIR or proton-transfer-reaction mass spectrometry (PTR-MS). Apply Arrhenius equation analysis to derive rate constants .
  • Contradiction Resolution : Compare results with computational models (e.g., density functional theory) to reconcile discrepancies in intermediate species identification .

Q. How do stereoelectronic effects influence this compound’s reactivity in organocatalytic systems?

  • Methodology : Perform kinetic isotope effect (KIE) studies and DFT calculations to map transition states. Use enantioselective catalysis models (e.g., proline derivatives) to probe stereochemical outcomes .
  • Data Interpretation : Correlate steric/electronic parameters (Hammett constants, molecular volume) with enantiomeric excess (ee) values using multivariate regression .

Q. What strategies can address contradictions in this compound’s bioactivity data across in vitro and in vivo studies?

  • Methodology : Design parallel in vitro (cell culture) and in vivo (rodent models) assays under identical dosing regimens. Use metabolomics to track bioavailability and degradation products .
  • Critical Analysis : Apply Hill criteria for causality assessment. Use meta-analysis to identify confounding variables (e.g., metabolic enzyme variability) across studies .

Cross-Disciplinary and Methodological Questions

Q. How can researchers integrate omics approaches (e.g., metabolomics, proteomics) to elucidate this compound’s metabolic pathways?

  • Methodology : Combine LC-MS/MS-based metabolomics with stable isotope tracing (e.g., ¹³C-labeled this compound) to map metabolic flux. Use pathway enrichment tools like KEGG or MetaCyc for annotation .
  • Validation : Confirm findings with CRISPR-Cas9 knockouts of candidate enzymes in model organisms .

Q. What computational frameworks are robust for predicting this compound’s environmental fate and ecotoxicology?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP and molecular polarizability. Validate with microcosm studies assessing biodegradation half-lives .
  • Limitations : Address model uncertainty via sensitivity analysis and cross-validation with empirical data from field studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Decanone
Reactant of Route 2
Reactant of Route 2
5-Decanone

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